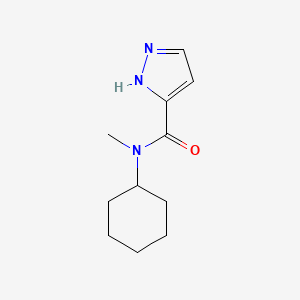![molecular formula C20H17ClN2O4S B2876828 Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1359392-42-9](/img/structure/B2876828.png)
Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure would be based on the quinoline backbone, with the various groups attached at the specified positions. The presence of the aromatic ring, amino group, and ester group would contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, the presence of the polar ester group might increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Antibacterial Properties
Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate and its derivatives have shown significant potential in antibacterial applications. For instance, Kuramoto et al. (2003) explored fluoroquinolones with modified N-1 substituents, revealing potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Moreover, Miyamoto et al. (1990) synthesized a series of similar compounds with a methyl group at the 8-position, which exhibited highly potent antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Anticancer Properties
In the realm of cancer research, Fang et al. (2016) demonstrated the potential of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure as anticancer agents. These compounds were synthesized using a one-pot method and evaluated for antitumor activities against various human cancer cell lines, showing moderate to high levels of activity (Fang et al., 2016). Valderrama et al. (2016) also synthesized aminoisoquinoline-quinones bearing α-amino acids, which exhibited moderate to high cytotoxic activity against cancer cell lines (Valderrama et al., 2016).
Antiviral Properties
Regarding antiviral research, Ivashchenko et al. (2014) synthesized new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and related compounds, which were evaluated for their antiviral activities against various viruses. Although most compounds were not active, some showed potential for further development as antiviral agents (Ivashchenko et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-chloro-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-20(25)17-10-18(15-8-12(21)6-7-16(15)23-17)27-11-19(24)22-13-4-3-5-14(9-13)28-2/h3-10H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSXQAEXXSHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

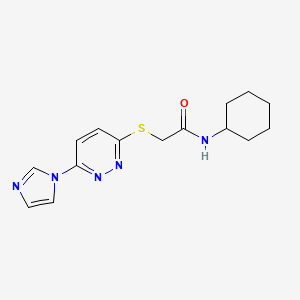
![N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2876747.png)
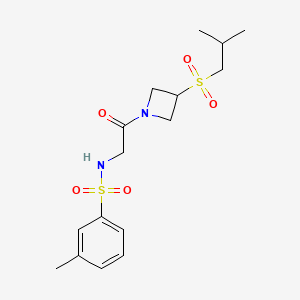
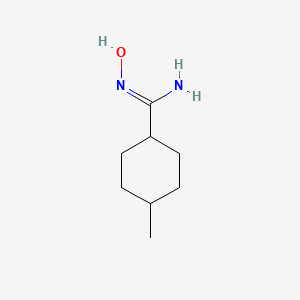
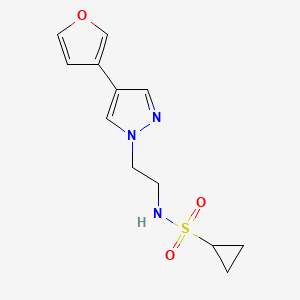
![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)
![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

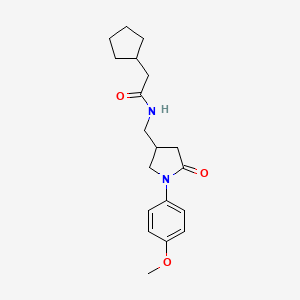
![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)
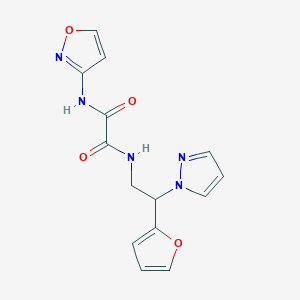
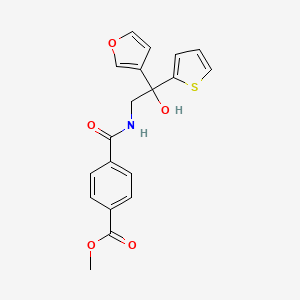
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
